REACTION_SMILES
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[CH:21]([N:22]([CH:23]([CH3:24])[CH3:25])[CH2:26][CH3:27])([CH3:28])[CH3:29].[Cl:1][c:2]1[n:3][c:4]([Cl:5])[n:6][c:7]([Cl:8])[n:9]1.[Cl:30][CH2:31][Cl:32].[NH:10]1[CH2:11][CH2:12][CH:13]([C:16](=[O:17])[O:18][CH2:19][CH3:20])[CH2:14][CH2:15]1>>[c:2]1([N:10]2[CH2:11][CH2:12][CH:13]([C:16](=[O:17])[O:18][CH2:19][CH3:20])[CH2:14][CH2:15]2)[n:3][c:4]([Cl:5])[n:6][c:7]([Cl:8])[n:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(C(C)C)C(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1nc(Cl)nc(Cl)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C1CCNCC1
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Name
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Type
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product
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Smiles
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CCOC(=O)C1CCN(c2nc(Cl)nc(Cl)n2)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |